[5-(4-bromophenyl)-1H-pyrazol-3-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone
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Overview
Description
1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-(3-CHLOROPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-(3-CHLOROPHENYL)PIPERAZINE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.
Introduction of the Bromophenyl and Chlorophenyl Groups: The bromophenyl and chlorophenyl groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-(3-CHLOROPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-(3-CHLOROPHENYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its anti-inflammatory, anticonvulsant, and anticancer properties.
Biology: It is used in biological studies to investigate its effects on cellular processes and enzyme activities.
Industry: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-(3-CHLOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as acetylcholinesterase, affecting neurotransmission and leading to various physiological effects.
Pathways Involved: It may modulate oxidative stress pathways by influencing the production of reactive oxygen species and antioxidant defenses.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles
Uniqueness
1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-(3-CHLOROPHENYL)PIPERAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromophenyl and chlorophenyl groups enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C20H18BrClN4O |
---|---|
Molecular Weight |
445.7 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-1H-pyrazol-5-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H18BrClN4O/c21-15-6-4-14(5-7-15)18-13-19(24-23-18)20(27)26-10-8-25(9-11-26)17-3-1-2-16(22)12-17/h1-7,12-13H,8-11H2,(H,23,24) |
InChI Key |
QEIJSKKEHUPSSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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